Enhanced PARP-1 Inhibitory Potency: 50-Fold Increase Over 3-Aminobenzamide
5-Methyl-3,4-dihydroisoquinolin-1(2H)-one (PD-128763) demonstrates a 50-fold lower IC50 against purified poly(ADP-ribose) polymerase (PARP) compared to 3-aminobenzamide (3-AB), a widely used first-generation PARP inhibitor . In a comparative study of multiple PARP inhibitors, PD-128763 and NU1025 were equipotent and were 40- to 50-fold more potent than benzamide and 3-aminobenzamide, respectively, in permeabilized L1210 cells [1].
| Evidence Dimension | PARP inhibitory potency (relative IC50) |
|---|---|
| Target Compound Data | IC50 approximately 50-fold lower than 3-aminobenzamide |
| Comparator Or Baseline | 3-Aminobenzamide (3-AB) IC50 baseline (e.g., ~50 nM in CHO cells per other studies) |
| Quantified Difference | 50-fold increase in potency (lower IC50) |
| Conditions | Purified PARP enzyme assay and permeabilized L1210 murine leukemia cells |
Why This Matters
This substantial potency difference allows for the use of micromolar rather than millimolar concentrations in cellular assays, reducing off-target effects and solvent toxicity while improving assay signal-to-noise ratios.
- [1] Boulton, S., Pemberton, L. C., Porteous, J. K., Curtin, N. J., Griffin, R. J., Golding, B. T., & Durkacz, B. W. (1995). Potentiation of temozolomide-induced cytotoxicity: a comparative study of the biological effects of poly(ADP-ribose) polymerase inhibitors. British Journal of Cancer, 72(4), 849–856. https://doi.org/10.1038/bjc.1995.421 View Source
